molecular formula C19H22N2 B3956326 2-butyl-1-(4-methylbenzyl)-1H-benzimidazole

2-butyl-1-(4-methylbenzyl)-1H-benzimidazole

Cat. No. B3956326
M. Wt: 278.4 g/mol
InChI Key: BFWRQMINUXPGFY-UHFFFAOYSA-N
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Description

Benzimidazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole . It is a common motif in many pharmaceuticals and therapeutic drugs due to its biological activity .


Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the reaction of o-phenylenediamine with carboxylic acids in the presence of a condensing agent . Other methods include the cyclization of N-substituted formimidates and the rearrangement of 1,2-diaminobenzene .


Molecular Structure Analysis

The benzimidazole ring system is planar and aromatic, capable of participating in pi stacking interactions. The presence of nitrogen in the five-membered ring introduces polarity and the potential for hydrogen bonding .


Chemical Reactions Analysis

Benzimidazoles can undergo a variety of chemical reactions, including alkylation, acylation, sulfonylation, and halogenation . The reactivity of the benzimidazole ring can be influenced by substituents on the ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of a specific benzimidazole derivative would depend on its exact structure, including any substituents present on the benzimidazole ring. In general, benzimidazoles are relatively stable compounds. They are typically crystalline solids at room temperature .

Mechanism of Action

The mechanism of action of benzimidazole derivatives in biological systems depends on their chemical structure and the nature of any substituents present on the benzimidazole ring. They have been found to exhibit a wide range of biological activities, including antiviral, antibacterial, antifungal, antiparasitic, anti-inflammatory, anticancer, and analgesic effects .

Safety and Hazards

The safety and hazards associated with a specific benzimidazole derivative would depend on its exact structure. Some benzimidazoles are used as therapeutic drugs and are generally safe under prescribed conditions, while others may be harmful or toxic .

Future Directions

The future of benzimidazole research lies in the development of new derivatives with enhanced biological activity and specificity. This includes the design and synthesis of benzimidazole derivatives as potential therapeutic agents for various diseases .

properties

IUPAC Name

2-butyl-1-[(4-methylphenyl)methyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2/c1-3-4-9-19-20-17-7-5-6-8-18(17)21(19)14-16-12-10-15(2)11-13-16/h5-8,10-13H,3-4,9,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFWRQMINUXPGFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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